molecular formula C13H17N3O B12195704 Benzimidazole, 2-(2-morpholinoethyl)- CAS No. 16671-64-0

Benzimidazole, 2-(2-morpholinoethyl)-

Cat. No.: B12195704
CAS No.: 16671-64-0
M. Wt: 231.29 g/mol
InChI Key: CKRDLQLQCBZUBQ-UHFFFAOYSA-N
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Description

Benzimidazole, 2-(2-morpholinoethyl)- is a heterocyclic compound that features a benzimidazole core substituted with a 2-(2-morpholinoethyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 2-(2-morpholinoethyl)- typically involves the reaction of N-morpholinoethylbenzimidazole with appropriate alkylating agents. For instance, one method involves the reaction of N-morpholinoethylbenzimidazole with 2-bromopropane in dry dimethylformamide (DMF) under reflux conditions . The reaction is carried out using the Schlenk technique to ensure an inert atmosphere, typically with argon gas .

Industrial Production Methods: While specific industrial production methods for benzimidazole, 2-(2-morpholinoethyl)- are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Benzimidazole, 2-(2-morpholinoethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atoms.

    Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with alkyl halides results in alkylated benzimidazole derivatives .

Scientific Research Applications

Benzimidazole, 2-(2-morpholinoethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzimidazole, 2-(2-morpholinoethyl)- involves its interaction with biological targets such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. For instance, it has been shown to inhibit the polymerization of tubulin, a key protein involved in cell division, thereby exhibiting anticancer properties . The morpholinoethyl group enhances its solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Uniqueness: Benzimidazole, 2-(2-morpholinoethyl)- is unique due to the presence of the morpholinoethyl group, which enhances its solubility and bioavailability. This modification allows for better interaction with biological targets, making it a promising candidate for drug development and other applications.

Properties

CAS No.

16671-64-0

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

4-[2-(1H-benzimidazol-2-yl)ethyl]morpholine

InChI

InChI=1S/C13H17N3O/c1-2-4-12-11(3-1)14-13(15-12)5-6-16-7-9-17-10-8-16/h1-4H,5-10H2,(H,14,15)

InChI Key

CKRDLQLQCBZUBQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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